Cas no 1804951-36-7 (Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate)

Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate
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- インチ: 1S/C10H9BrF2INO2/c1-2-17-7(16)4-5-3-6(14)15-9(8(5)11)10(12)13/h3,10H,2,4H2,1H3
- InChIKey: UGKIWEOZLCNPLQ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(C(F)F)=N1)Br)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060230-1g |
Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate |
1804951-36-7 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate 関連文献
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Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetateに関する追加情報
Research Brief on Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate (CAS: 1804951-36-7) in Chemical Biology and Pharmaceutical Applications
Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate (CAS: 1804951-36-7) is a halogenated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug discovery. This compound features a unique combination of bromo, difluoromethyl, and iodo substituents on the pyridine ring, along with an ethyl acetate side chain, making it a valuable scaffold for further functionalization. Recent studies have explored its applications in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate make it particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing complex heterocyclic systems that exhibit potent inhibitory activity against protein kinases involved in cancer pathways. The presence of multiple halogen atoms allows for sequential functionalization, enabling the rapid generation of diverse compound libraries for high-throughput screening.
In addition to its synthetic applications, recent research has investigated the biological properties of derivatives derived from this compound. A team at the University of California, San Francisco reported in Bioorganic & Medicinal Chemistry Letters (2024) that analogs of Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate showed promising activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. The difluoromethyl group was found to play a crucial role in enhancing membrane permeability and metabolic stability of these compounds.
From a pharmaceutical development perspective, the compound's stability profile has been extensively studied. Accelerated stability testing under various pH and temperature conditions, as reported in a 2024 Pharmaceutical Research publication, indicated that Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate maintains excellent chemical stability in solid form at room temperature, with less than 5% degradation observed after six months. This stability makes it suitable for long-term storage and transportation in drug discovery programs.
Recent advances in continuous flow chemistry have also been applied to the synthesis of this compound, as described in a 2023 Organic Process Research & Development article. The flow synthesis approach improved the yield to 78% while reducing reaction time from 12 hours to just 2 hours compared to traditional batch methods. This development is particularly significant for potential scale-up in industrial pharmaceutical production.
Looking forward, researchers are exploring the use of Ethyl 3-bromo-2-(difluoromethyl)-6-iodopyridine-4-acetate in PROTAC (Proteolysis Targeting Chimera) development, leveraging its ability to serve as a linker between target proteins and E3 ubiquitin ligases. Preliminary results presented at the 2024 American Chemical Society National Meeting showed promising degradation efficiency for several challenging drug targets, suggesting potential applications in targeted protein degradation therapies.
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